Cas no 1443341-66-9 (1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL)
1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL
- 1H-Pyrrole-2-methanol, 1-methyl-α-(3,4,5-trifluorophenyl)-
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- MDL: MFCD07775437
- Inchi: 1S/C12H10F3NO/c1-16-4-2-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h2-6,12,17H,1H3
- InChI Key: LXYYICMDEILBHN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CN1C)(C1C=C(F)C(F)=C(F)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM380182-1g |
1-(1H-pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethan-1-ol |
1443341-66-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB429000-1 g |
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol |
1443341-66-9 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB429000-5 g |
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol |
1443341-66-9 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB429000-1g |
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol; . |
1443341-66-9 | 1g |
€1621.70 | 2025-02-27 | ||
| abcr | AB429000-5g |
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol |
1443341-66-9 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A398749-1g |
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol |
1443341-66-9 | 97% | 1g |
$441.0 | 2024-04-23 |
1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL Suppliers
1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-(1H-PYRROL-2-YL)-1-(3,4,5-TRIFLUOROPHENYL)ETHANOL
Research Brief on 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol (CAS: 1443341-66-9): Recent Advances and Applications
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol (CAS: 1443341-66-9) is a fluorinated pyrrole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluorophenyl and pyrrole moieties, exhibits promising pharmacological properties, making it a subject of intensive research for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of enzyme inhibition and drug discovery.
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol involves multi-step organic reactions, including palladium-catalyzed cross-coupling and asymmetric reduction, to achieve high enantiomeric purity. Researchers have reported improved synthetic routes that enhance yield and scalability, which are critical for further preclinical and clinical development. The compound's structural features, such as the electron-withdrawing trifluorophenyl group and the heterocyclic pyrrole ring, contribute to its stability and bioavailability, as evidenced by recent pharmacokinetic studies.
In terms of biological activity, 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), with minimal off-target effects on COX-1. This selectivity is attributed to the compound's ability to bind to the hydrophobic pocket of COX-2, as revealed by X-ray crystallography and molecular docking simulations. Such findings underscore its potential as a lead compound for developing novel anti-inflammatory agents.
Beyond its anti-inflammatory properties, recent investigations have explored the compound's utility in oncology. Preliminary in vitro studies indicate that 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can induce apoptosis in certain cancer cell lines by modulating key signaling pathways, such as the PI3K/Akt/mTOR cascade. These effects are dose-dependent and have been validated through flow cytometry and Western blot analyses. However, further in vivo studies are needed to assess its efficacy and safety in animal models.
The compound's mechanism of action and structure-activity relationships (SAR) have also been a focal point of recent research. Computational modeling and SAR studies have identified critical functional groups that enhance its binding affinity and selectivity. For example, modifications to the hydroxyl group or the pyrrole ring have yielded derivatives with improved pharmacokinetic profiles. These insights are invaluable for the rational design of next-generation analogs with enhanced therapeutic potential.
Despite these advancements, challenges remain in the development of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol as a drug candidate. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of this compound from bench to bedside.
In conclusion, 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol (CAS: 1443341-66-9) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in enzyme inhibition and potential applications in inflammation and cancer therapy. Ongoing research aims to refine its properties and explore its full therapeutic potential, paving the way for innovative drug development in the coming years.
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